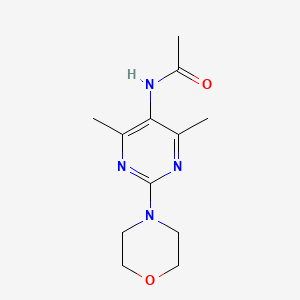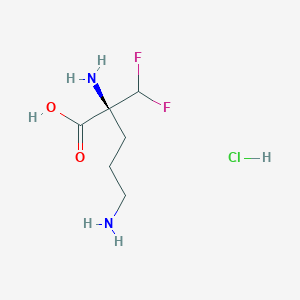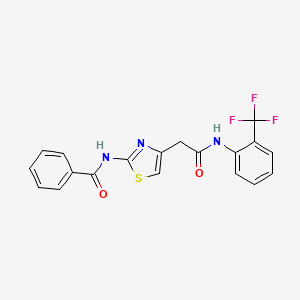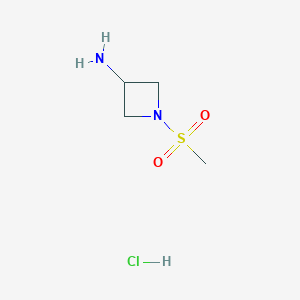
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives like “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide” can be achieved through various methods. One of the popular approaches is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with dimethyl and morpholine groups.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and diverse. An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
One significant application of compounds related to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide is in the development of antifungal agents. A study by Bardiot et al. (2015) discovered that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which share structural similarities with this compound, exhibit strong fungicidal properties against various Candida species and other fungi, including molds and dermatophytes.
Anticonvulsant Properties
Another area of research involving similar compounds is the exploration of their anticonvulsant properties. Severina et al. (2020) in their study, found that S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, a structurally analogous compound, demonstrated moderate anticonvulsant activity in a rat model (Severina et al., 2020).
Antibacterial and Antifungal Activity
The compound also shows promise in the field of antibacterial and antifungal activity. Research by Kanagarajan et al. (2010) evaluated biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides for their potential antibacterial and antifungal properties. Certain compounds in this series exhibited excellent antibacterial activity against various strains including beta-Hemolytic streptococcus and Escherichia coli, as well as antifungal activity against Aspergillus flavus and other fungal species (Kanagarajan et al., 2010).
Synthesis and Evaluation of Derivatives
Continued research into the synthesis and evaluation of derivatives of this compound is ongoing. Studies like the one by Gul et al. (2017) focused on preparing derivatives and evaluating their antimicrobial and hemolytic activity. This research demonstrates the versatility of these compounds in creating potentially effective antimicrobial agents (Gul et al., 2017).
Zukünftige Richtungen
The future directions in the research of “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods for their preparation. This could lead to the discovery of new drugs with improved safety and efficacy .
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8-11(15-10(3)17)9(2)14-12(13-8)16-4-6-18-7-5-16/h4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEWLUUIAKMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2703582.png)
![ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2703585.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)


![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)


![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)
![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)
